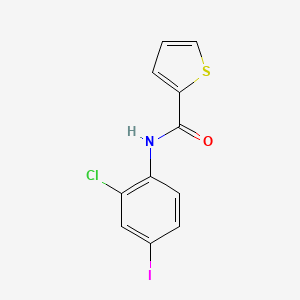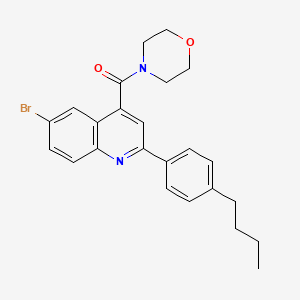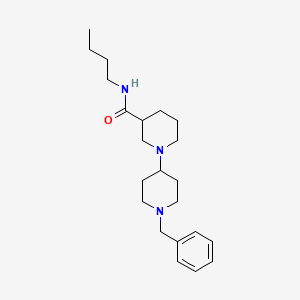
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, also known as PPD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of tumor cells. In
Mécanisme D'action
The mechanism of action of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the inhibition of ribonucleotide reductase (RR), which is an enzyme that is essential for DNA synthesis and cell division. By inhibiting RR, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can prevent the growth and proliferation of cancer cells. Additionally, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to have anti-inflammatory and antioxidant effects. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been shown to have neuroprotective properties, which may make it useful for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has been extensively studied in vitro, which has allowed researchers to gain a better understanding of its mechanism of action and potential applications. However, one of the limitations of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone is that it has not yet been tested in clinical trials, which means that its efficacy and safety in humans is not yet known.
Orientations Futures
There are a number of future directions for research on 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone. One area of focus is the development of new synthetic methods for 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone, which could lead to more efficient and cost-effective production. Additionally, researchers are interested in exploring the potential applications of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, clinical trials will be needed to determine the safety and efficacy of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone involves the reaction of 1,3-propanediol with 2-carboxaldehydepyrrole and semicarbazide in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been extensively studied for its potential anticancer properties. In vitro studies have shown that 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, 1,1'-(1,3-propanediyl)bis(1H-pyrrole-2-carbaldehyde) disemicarbazone has been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
Propriétés
IUPAC Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2/c16-14(24)20-18-10-12-4-1-6-22(12)8-3-9-23-7-2-5-13(23)11-19-21-15(17)25/h1-2,4-7,10-11H,3,8-9H2,(H3,16,20,24)(H3,17,21,25)/b18-10+,19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAIZRPRJTLIL-XOBNHNQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)N)CCCN2C=CC=C2C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)N)CCCN2C(=CC=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)


![2-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137403.png)